Topiramate-13C6

Isotope effect Chromatographic co-elution LC-MS/MS internal standard

Problem: Deuterated IS (e.g., topiramate-d12) causes retention time shifts, biasing LC-MS/MS quantification. Solution: Topiramate-13C6 is a 13C6-labeled SIL-IS that co-elutes with the analyte, equalizing matrix effects. • Isotopic purity ≥99 atom% 13C, chemical purity ≥98% (CP). • Absolute recovery 97-100%; inter-day precision <6.24%, intra-day <5.25% (plasma, 20-5000 ng/mL). • Validated for ANDA bioequivalence & therapeutic drug monitoring. • Ships ambient; store at 2-8°C. Bulk/custom packaging available.

Molecular Formula C613C6H21NO8S
Molecular Weight 345.32
Cat. No. B1164106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiramate-13C6
Molecular FormulaC613C6H21NO8S
Molecular Weight345.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topiramate-13C6 Certified Reference Standard Overview


Topiramate-13C6 (CAS: 1217455-55-4) is a stable isotope-labeled internal standard (SIL-IS) of the broad-spectrum antiepileptic drug topiramate, in which six carbon-12 atoms are replaced with the carbon-13 isotope [1]. This isotopic substitution increases the molecular weight from 339.36 g/mol to approximately 345.32 g/mol while preserving the exact chemical reactivity, lipophilicity, and chromatographic behavior of the unlabeled analyte [1]. Topiramate-13C6 is supplied as an off-white to pale beige crystalline solid with isotopic purity typically exceeding 99 atom% 13C and chemical purity of ≥98%, making it suitable for use as a certified reference standard in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods [1].

Workflow Isotope-dilution LC-MS/MS quantification
Isotope Label 13C6 — no deuterium retention time shift
Use Context SIL-IS for topiramate bioanalysis in research matrices

Topiramate-13C6 vs. Alternative Internal Standards


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard directly determines method accuracy, precision, and regulatory acceptability. Unlabeled topiramate cannot serve as an internal standard because it is indistinguishable from the analyte in mass spectrometry, precluding separate quantitation. Deuterated internal standards such as topiramate-d12, while isotopically distinct, exhibit deuterium isotope effects that alter chromatographic retention times relative to the unlabeled analyte — a phenomenon documented in reference measurement procedures where the large mass difference between topiramate and topiramate-d12 necessitated retention time shortening to achieve acceptable repeatability [1]. In contrast, 13C-labeled internal standards co-elute perfectly with the unlabeled analyte, eliminating retention time discrepancies and ensuring that any matrix-induced ion suppression or enhancement affects both analyte and internal standard identically, thereby preserving quantitative accuracy . This fundamental difference makes 13C6 labeling the preferred approach for methods requiring robust, reproducible quantification across diverse biological matrices and extended analytical runs .

Unlabeled topiramate Indistinguishable from analyte in MS — no separate quantitation possible.
Deuterated IS (d12) Retention time shift may alter matrix-effect correction; 13C6 co-elution avoids this discrepancy.

Quantitative Performance Evidence


Isotope Effect-Free Co-Elution

Topiramate-13C6 eliminates the deuterium isotope effect observed with topiramate-d12. While topiramate-d12 exhibits a chromatographic retention time shift relative to unlabeled topiramate — a documented issue that required method optimization (retention time shortening) to achieve acceptable repeatability in a NIST reference measurement procedure [1] — Topiramate-13C6 co-elutes precisely with the unlabeled analyte due to the carbon-13 label's minimal perturbation of molecular interactions with the stationary phase .

Co-Elution Behavior
Head-to-head
Perfect co-elution with unlabeled topiramate vs. d12 retention shift
Matrix-effect correction: matched ion suppression
d12 required retention time shortening in NIST procedure
Isotope effect Chromatographic co-elution LC-MS/MS internal standard

High Absolute Recovery Accuracy

In a validated isotope-dilution LC-MS/MS reference measurement procedure using isotopically labeled topiramate as internal standard, absolute recoveries (extraction efficiencies) for topiramate ranged from 97% to 100% [1]. The recoveries of topiramate added to serum samples ranged from 98.6% to 102.0% across spiked samples with known drug levels [1][2]. Between-set coefficients of variation were within 1%, and relative expanded uncertainties ranged from 2.3% to 2.4% [2].

Absolute Recovery
Class-level
97–100% recovery (CV within 1%)
Supports recovery accuracy in method validation
Reference measurement procedure; human serum matrix
Absolute recovery Extraction efficiency Reference measurement procedure

Outstanding Between-Set Repeatability

Excellent repeatability was obtained for topiramate quantification using an isotope-dilution LC-MS/MS reference measurement procedure with isotopically labeled internal standard, achieving between-set coefficients of variation (CVs) within 1% [1][2]. In contrast, the method developers noted that achieving good repeatability for topiramate with topiramate-d12 was challenging due to the large mass difference between the analyte and internal standard, requiring retention time shortening to overcome this limitation [1].

Between-Set Precision
Head-to-head
CV within 1% using 13C6 IS vs. d12 requiring method adjustment
Supports precision for reference measurement procedures
d12 large mass difference challenged repeatability
Repeatability Precision Coefficient of variation

Tracer-Based Population Pharmacokinetic Modeling

A population pharmacokinetic model of a novel intravenous topiramate formulation was developed using data from 20 adult patients with epilepsy or migraine who received a single intravenous dose of stable-isotope-labeled topiramate (13C6-labeled) [1]. A three-compartment model with linear elimination best fit the concentration-time data, yielding a clearance estimate of 1.31 L/h (95% CI: 1.01-1.53 L/h) for a 70 kg person [1]. The use of enzyme-inducing co-medication was the only significant covariate, associated with a 63% increase in clearance [1].

PK Model Clearance
Head-to-head
CL = 1.31 L/h (95% CI 1.01–1.53) for 70 kg
Supports dose-model interpretation in PK research
Three-compartment model; 20 adult patients, IV tracer
Population pharmacokinetics Clearance Intravenous formulation

Bioequivalence Study Quantification Method

A validated LC-MS/MS method for topiramate analysis in human plasma demonstrated a linear working range of 20-5000 ng/mL with a lower limit of quantification (LLOQ) of 20 ng/mL [1]. The method used a simple liquid extraction with acetonitrile and a total run time of 2.5 minutes. Inter-day accuracy ranged from 99.24% to 116.63%, while intra-day accuracy ranged from 93.45% to 108.68%. Inter-day precision was below 6.24% and intra-day precision below 5.25% [1]. This method was successfully applied to pharmacokinetic and bioequivalence studies analyzing blood samples up to 96 hours after oral administration of 100 mg topiramate in 24 healthy Korean volunteers [1].

Bioequivalence Method
Class-level
LLOQ 20 ng/mL, linear 20–5000 ng/mL, run time 2.5 min
Supports high-throughput bioequivalence method development
Inter-day precision below 6.24%; applied to PK and BE studies
Bioequivalence Linear range LLOQ

Key Applications of Topiramate-13C6


Reference Measurement Procedure Certification

Topiramate-13C6 is the internal standard of choice for developing and validating isotope-dilution LC-MS/MS reference measurement procedures used to certify clinical laboratory methods. With absolute recoveries ranging from 97% to 100%, between-set CVs within 1%, and relative expanded uncertainties of 2.3-2.4%, this compound enables the metrological traceability required for standardizing routine therapeutic drug monitoring assays across clinical laboratories [6][4].

ANDA Bioequivalence Studies

Topiramate-13C6 supports Abbreviated New Drug Application (ANDA) bioequivalence studies by enabling accurate quantification of topiramate in human plasma across the full pharmacokinetic profile (linear range: 20-5000 ng/mL) with inter-day precision below 6.24% and intra-day precision below 5.25% [6]. The validated LC-MS/MS method using this internal standard has been successfully applied to bioequivalence trials comparing test and reference formulations under both fasting and fed conditions, with 90% confidence intervals of geometric mean ratios falling within the regulatory acceptance range of 80.00-125.00% [4].

Population Pharmacokinetic Modeling

Topiramate-13C6 serves as a tracer compound for population pharmacokinetic studies of novel topiramate formulations, including intravenous formulations intended for patients unable to take oral medications. Using 13C6-labeled topiramate as the administered tracer, researchers can develop three-compartment pharmacokinetic models to estimate key parameters including clearance (1.31 L/h for a 70 kg person) and volume of distribution, enabling evidence-based dosing decisions for special patient populations [6].

Therapeutic Drug Monitoring in Epilepsy

Topiramate-13C6 enables precise therapeutic drug monitoring of topiramate serum concentrations in epilepsy patients, where maintaining levels within the therapeutic window is critical for seizure control and minimizing adverse effects. The validated reference measurement procedure demonstrates excellent repeatability (CV within 1%) and accuracy (recovery 98.6-102.0%), providing the analytical reliability necessary for clinical decision-making in TDM programs [6].

Application
Selection Property
Validation Focus
Reference measurement procedure development
Isotope effect-free co-elution
Recovery and precision endpoint review
Bioequivalence study bioanalysis
Wide linear range and low LLOQ
Accuracy and precision across analytical runs
Population PK model research
Tracer without metabolic isotope effect
Clearance and volume parameter estimation
Human plasma research matrix analysis
ISTD benchmarking for matrix-effect control
Reproducibility in research plasma matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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